5-Hydroxy-5-methylhydantoin

Vue d'ensemble

Description

5-Hydroxy-5-methylhydantoin is a derivative of hydantoin, a heterocyclic organic compound. It is known for its role as a DNA lesion, specifically an oxidized thymine lesion. This compound is significant in the study of DNA damage and repair mechanisms, particularly in the context of oxidative stress and its effects on genetic material .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-5-methylhydantoin typically involves the oxidation of thymine residues in DNA. This can be achieved through the action of reactive oxygen species or ionizing radiation. The specific reaction conditions may vary, but generally involve the use of oxidizing agents under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound can be synthesized in laboratory settings using standard organic synthesis techniques. The process involves the careful control of reaction parameters to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Hydroxy-5-methylhydantoin undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce less oxidized forms .

Applications De Recherche Scientifique

Chemical Properties and Structure

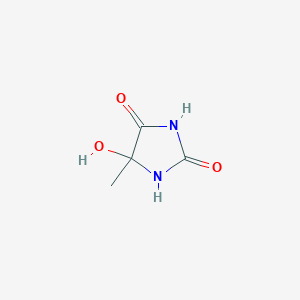

5-Hydroxy-5-methylhydantoin is a derivative of hydantoin, characterized by the presence of a hydroxyl group at the 5-position and a methyl group at the same carbon. Its molecular formula is . The compound can undergo isomerization, which complicates its biological processing and interaction with cellular components .

Role in DNA Damage and Repair

This compound is primarily studied for its role as a DNA lesion resulting from oxidative stress. It can be formed from the oxidation of thymine and is recognized as a significant marker of oxidative DNA damage.

Mechanism of Formation

The formation of 5-OH-5-Me-dHyd occurs through the interaction of hydroxyl radicals with pyrimidine bases in DNA, particularly thymine . This modification can lead to structural changes in DNA that affect replication and transcription processes.

Interaction with DNA Glycosylases

Research has demonstrated that this compound can irreversibly trap DNA glycosylases, enzymes responsible for recognizing and excising damaged bases during base excision repair (BER) . The first crystal structure of a complex between a glycosylase and 5-OH-5-Me-dHyd has been elucidated, revealing insights into its recognition and processing mechanisms .

Base Excision Repair Studies

The compound serves as a model substrate for studying the base excision repair pathway. Its unique properties allow researchers to investigate how various glycosylases interact with damaged DNA . This research is crucial for understanding the cellular response to oxidative stress and the maintenance of genomic integrity.

Forensic Science

Oligonucleotides containing this compound have potential applications in forensic science, particularly in the analysis of degraded DNA samples. The ability to detect specific lesions can provide insights into the age or conditions surrounding DNA samples .

Oxidative Stress Response

A study involving Thermus gammatolerans highlighted the organism's capability to repair oxidative DNA damage, including lesions caused by this compound . The enzymes involved demonstrated distinct substrate ranges, emphasizing the biological significance of this compound in stress response mechanisms.

Structural Biology Insights

The structural analysis of complexes formed between this compound and glycosylases has provided valuable information on enzyme specificity and mechanism . These studies utilize advanced techniques like X-ray crystallography to visualize interactions at the molecular level.

Mécanisme D'action

The mechanism by which 5-Hydroxy-5-methylhydantoin exerts its effects involves its interaction with DNA glycosylases. These enzymes recognize and excise the damaged base, initiating the base excision repair pathway. The compound forms a stable complex with the enzyme, effectively trapping it and preventing further repair. This interaction highlights the importance of this compound in studying DNA repair processes .

Comparaison Avec Des Composés Similaires

5-Hydroxyhydantoin: Another oxidized derivative of hydantoin, but with different structural and functional properties.

5-Methylhydantoin: Lacks the hydroxyl group, leading to different reactivity and biological effects.

Uniqueness: 5-Hydroxy-5-methylhydantoin is unique due to its specific role as an oxidized thymine lesion and its ability to form stable complexes with DNA glycosylases. This makes it a valuable tool in studying DNA damage and repair mechanisms, distinguishing it from other similar compounds .

Activité Biologique

5-Hydroxy-5-methylhydantoin (Hyd) is a significant DNA lesion that arises from the oxidative damage of thymine. Its biological activity is primarily associated with its role in DNA repair processes, particularly involving DNA glycosylases. This article delves into the biochemical mechanisms, structural characteristics, and implications of Hyd in cellular contexts, supported by data tables and case studies.

This compound is an oxidized derivative of thymine, formed through hydroxyl radical-mediated oxidation and other oxidative stress conditions. It can be detected in both isolated and cellular DNA, indicating its relevance in biological systems. The compound's structure is crucial for understanding its interaction with DNA repair enzymes.

Interaction with DNA Glycosylases

Hyd acts as a substrate for various DNA glycosylases, particularly the formamidopyrimidine-DNA glycosylase (Fpg). The interaction between Hyd and Fpg leads to the formation of a stable enzyme-DNA complex, which is significant for DNA repair. The mechanism involves:

- Recognition : Fpg recognizes Hyd as a damaged base.

- Excision : The enzyme cleaves the N-glycosidic bond, excising Hyd from the DNA strand.

- Covalent Binding : A unique feature of this interaction is the covalent binding of Fpg to the DNA at the site of damage, forming a stable complex that can hinder further repair processes if not resolved.

This process has been elucidated through crystallographic studies showing the structure of the Fpg-Hyd complex, where the enzyme remains attached to the DNA post-excision, indicating a potential "molecular trap" mechanism .

Mutagenesis and Carcinogenesis

The presence of Hyd in DNA can lead to replication blocks for certain polymerases or be bypassed by low-fidelity polymerases, which may result in mutations. Such mutations are implicated in carcinogenesis if cellular repair mechanisms fail to correct the damage effectively. Studies have shown that Hyd lesions can contribute to mutagenesis under specific conditions .

Case Studies

- Study on Fpg Substrate Specificity : Research demonstrated that Fpg efficiently excises Hyd opposite cytosine residues, suggesting that Hyd can influence the fidelity of DNA replication. This study highlighted the enzyme's broad substrate specificity and its potential role in mutagenesis when encountering oxidized bases .

- Oxidative Stress Experiments : In vitro experiments have shown that exposure to oxidative stress leads to an increase in Hyd formation, correlating with higher rates of mutation in bacterial models. These findings underscore the importance of Hyd as a biomarker for oxidative damage and its implications for genomic stability .

Data Overview

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₆N₂O₃ |

| Molecular Weight | 130.10 g/mol |

| Formation Conditions | Hydroxyl radical exposure |

| Primary Enzyme Interactions | Fpg, Nth, Nei |

| Biological Significance | Mutagenesis risk |

Propriétés

IUPAC Name |

5-hydroxy-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c1-4(9)2(7)5-3(8)6-4/h9H,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQHZBFQVYOFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905511 | |

| Record name | 4-Methyl-4H-imidazole-2,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10045-58-6 | |

| Record name | 2,4-Imidazolidinedione, 5-hydroxy-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-4H-imidazole-2,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.